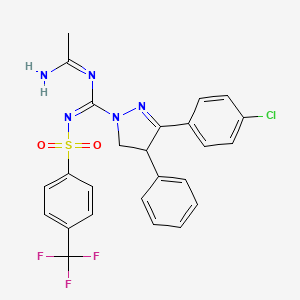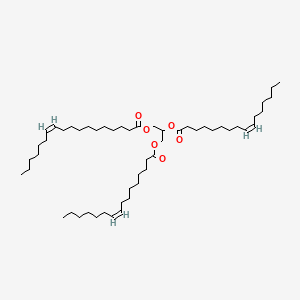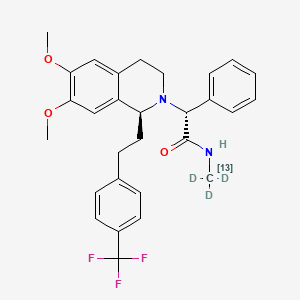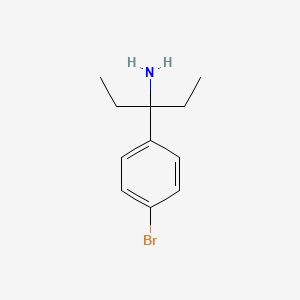
(Rac)-Zevaquenabant
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-齐瓦喹那班是一种合成化合物,因其在多个科学领域中的潜在应用而闻名。它是一种外消旋混合物,这意味着它含有等量的左手和右手对映异构体。该化合物因其独特的化学性质和潜在的治疗应用而引起了人们的兴趣。
准备方法
合成路线和反应条件
(Rac)-齐瓦喹那班的合成涉及多个步骤,通常从通过一系列有机反应制备核心结构开始。常见的合成路线包括:
醛醇缩合: 此步骤涉及醛在碱的存在下与酮反应生成β-羟基酮。
还原: 然后将β-羟基酮还原生成相应的醇。
环化: 醇发生环化形成(Rac)-齐瓦喹那班的核心结构。
官能化: 通过取代反应将各种官能团引入核心结构以获得最终化合物。
工业生产方法
(Rac)-齐瓦喹那班的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括:
间歇反应器: 用于精确控制反应条件。
连续流动反应器: 用于高效的大规模生产。
提纯: 使用结晶、蒸馏和色谱等技术来提纯最终产品。
化学反应分析
反应类型
(Rac)-齐瓦喹那班会发生各种化学反应,包括:
氧化: 在氧化剂的存在下,它可以形成相应的氧化物。
还原: 它可以被还原生成不同的衍生物。
取代: 各种官能团可以取代核心结构上的位置。
常见试剂和条件
氧化剂: 如高锰酸钾或三氧化铬。
还原剂: 如氢化铝锂或硼氢化钠。
取代试剂: 如卤素或烷基化试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化物,而还原可能会产生醇或胺。
科学研究应用
(Rac)-齐瓦喹那班具有广泛的科学研究应用,包括:
化学: 用作有机合成和催化中的试剂。
生物学: 研究其对生物途径和细胞过程的潜在影响。
医学: 研究其在治疗各种疾病方面的治疗潜力。
工业: 用于开发新材料和化学工艺。
作用机制
(Rac)-齐瓦喹那班的作用机制涉及它与特定分子靶标和途径的相互作用。已知它:
与受体结合: 与细胞表面上的特定受体相互作用。
调节酶活性: 影响参与代谢途径的酶的活性。
改变基因表达: 影响与其治疗效果相关的基因的表达。
相似化合物的比较
类似化合物
MBQ-167: Rac和Cdc42 GTP酶的抑制剂。
EHop-097: 另一种具有不同作用机制的Rac和Cdc42抑制剂。
双酚A (BPA): 与一些结构相似,但应用和性质不同。
独特性
(Rac)-齐瓦喹那班因其独特的化学结构及其对映异构体的平衡而独一无二,这使其具有独特的化学和生物特性。其潜在的治疗应用和科学研究的多功能性使其成为一种极具吸引力的化合物。
属性
分子式 |
C25H21ClF3N5O2S |
|---|---|
分子量 |
548.0 g/mol |
IUPAC 名称 |
(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) |
InChI 键 |
NLXIJZHFEOSWPU-UHFFFAOYSA-N |
手性 SMILES |
C/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
规范 SMILES |
CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![4-[4-[[1-butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid](/img/structure/B12298791.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-](/img/structure/B12298795.png)

![N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298806.png)
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)



![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)
![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)

